2-(2-Ethylmorpholin-4-yl)ethan-1-amine

Lipophilicity Drug Design ADME

2-(2-Ethylmorpholin-4-yl)ethan-1-amine (CAS 1154172-45-8) is a substituted morpholine derivative featuring a primary amine-terminated ethyl side chain and a 2-ethyl substituent on the morpholine ring. With a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol, it is classified as a heterocyclic amine building block commonly utilized in medicinal chemistry and kinase inhibitor research.

Molecular Formula C8H18N2O
Molecular Weight 158.245
CAS No. 1154172-45-8
Cat. No. B2626959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylmorpholin-4-yl)ethan-1-amine
CAS1154172-45-8
Molecular FormulaC8H18N2O
Molecular Weight158.245
Structural Identifiers
SMILESCCC1CN(CCO1)CCN
InChIInChI=1S/C8H18N2O/c1-2-8-7-10(4-3-9)5-6-11-8/h8H,2-7,9H2,1H3
InChIKeyBTZHHAQXTCOKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Ethylmorpholin-4-yl)ethan-1-amine (CAS 1154172-45-8): A Key Morpholine Building Block for Lipophilicity-Tuned Drug Discovery


2-(2-Ethylmorpholin-4-yl)ethan-1-amine (CAS 1154172-45-8) is a substituted morpholine derivative featuring a primary amine-terminated ethyl side chain and a 2-ethyl substituent on the morpholine ring [1]. With a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol, it is classified as a heterocyclic amine building block commonly utilized in medicinal chemistry and kinase inhibitor research . The compound's structural differentiation stems from the 2-ethyl substitution, which is computationally predicted to increase its partition coefficient (LogP) by approximately 1.16 log units compared to the unsubstituted analog 4-(2-aminoethyl)morpholine (CAS 2038-03-1), making it a strategic choice for projects requiring enhanced membrane permeability .

Why 4-(2-Aminoethyl)morpholine Cannot Replace 2-(2-Ethylmorpholin-4-yl)ethan-1-amine in Lead Optimization


Generic substitution with the common building block 4-(2-aminoethyl)morpholine (CAS 2038-03-1) is not scientifically sound when a project's structure-activity relationship (SAR) depends on specific lipophilicity or steric parameters. The targeted compound's 2-ethyl group fundamentally alters the physicochemical profile, increasing the computed LogP from -1.1 to 0.06, which can critically influence blood-brain barrier permeability, metabolic stability, and off-target binding profiles [1]. Furthermore, the additional ethyl group introduces a chiral center, a feature absent in the unsubstituted analog, which offers opportunities for enantioselective synthesis and can lead to differential binding affinities in chiral biological environments . This evidence-based physicochemical divergence means that data generated with the unsubstituted analog cannot be reliably extrapolated to the 2-ethyl derivative without risking significant deviations in pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(2-Ethylmorpholin-4-yl)ethan-1-amine vs. Closest Analogs


Computed Lipophilicity (LogP) Comparison Against Unsubstituted Morpholine Analog

The introduction of a 2-ethyl group onto the morpholine ring of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine results in a calculated LogP of 0.0559, compared to an XLogP3-AA of -1.1 for the unsubstituted 4-(2-aminoethyl)morpholine . This represents a substantial increase in lipophilicity, which is a critical parameter for predicting membrane permeability and oral bioavailability [1].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Maintenance Despite Lipophilicity Gain

Despite the significant gain in lipophilicity from the 2-ethyl substitution, the Topological Polar Surface Area (TPSA) of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is maintained at 38.49 Ų, nearly identical to the 38.5 Ų of 4-(2-aminoethyl)morpholine . This indicates that the hydrogen bonding capacity, a key determinant of passive membrane permeability and transporter interactions, remains constant while lipophilicity is enhanced [1].

Polar Surface Area Membrane Permeability Drug-Likeness

Increased Rotatable Bond Count and Its Impact on Entropic Binding Penalties

2-(2-Ethylmorpholin-4-yl)ethan-1-amine possesses 3 rotatable bonds, compared to 2 for 4-(2-aminoethyl)morpholine . While increasing the number of rotatable bonds can introduce a higher entropic penalty upon binding, the additional flexibility can also facilitate induced-fit binding to shallow or cryptic protein pockets that are inaccessible to the more rigid analog [1].

Conformational Flexibility Entropy Ligand Binding

Chiral Center Introduction for Enantioselective Synthesis Strategies

The presence of a defined asymmetric carbon at the 2-position of the morpholine ring in 2-(2-Ethylmorpholin-4-yl)ethan-1-amine introduces a chiral center that is absent in the unsubstituted analog 4-(2-aminoethyl)morpholine. Vendor specifications confirm the presence of 1 asymmetric atom . This stereochemical feature allows for enantioselective synthesis and the exploration of enantiomer-specific biological activities, a capability not available with the achiral comparator [1].

Chirality Enantioselective Synthesis Stereochemistry

Optimal Scientific and Industrial Use-Cases for 2-(2-Ethylmorpholin-4-yl)ethan-1-amine Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

Given its optimized LogP of ~0.06 and maintained TPSA of 38.49 Ų, 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a superior amine building block for designing CNS-penetrant kinase inhibitors, such as PI3Kα inhibitors, where balanced lipophilicity is critical for crossing the blood-brain barrier without increasing P-glycoprotein efflux liability . Its profile is directly supported by the quantitative LogP and TPSA evidence established in Section 3, which shows a stark contrast with the overly hydrophilic unsubstituted analog (LogP -1.1).

Enantioselective Synthesis of Chiral Drug Candidates

The single asymmetric carbon atom at the morpholine 2-position makes this compound an excellent choice for asymmetric synthesis programs. It allows researchers to prepare and evaluate individual enantiomers against chiral biological targets, an option not available with the achiral 4-(2-aminoethyl)morpholine. This capability is essential for projects where stereochemistry dictates target engagement, such as in allosteric kinase modulation or GPCR ligand design .

Fragment-Based Drug Discovery (FBDD) Libraries with Enhanced Conformational Diversity

With 3 rotatable bonds compared to only 2 in the common analog, 2-(2-Ethylmorpholin-4-yl)ethan-1-amine offers greater conformational flexibility. This makes it a valuable addition to fragment libraries aimed at probing shallow or adaptive binding sites where induced-fit recognition is key to identifying novel chemical matter . The quantified increase in rotatable bonds provides a measurable metric for computational chemists to prioritize fragments for screening.

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